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Compound of Interest

Compound Name: NETICONAZOLE

CAS No.: 111788-99-9

Cat. No.: B1141628 Get Quote

Executive Summary
Neticonazole (SS717) is a broad-spectrum imidazole antifungal agent primarily utilized for the

topical treatment of superficial dermatomycoses. While its primary mechanism of action is the

inhibition of fungal lanosterol 14

-demethylase (CYP51), recent high-throughput screenings have identified Neticonazole as a
potent, selective inhibitor of exosome biogenesis in mammalian cells. This dual-activity profile
presents a unique toxicological landscape: a favorable safety profile for topical antifungal
applications, contrasted with a novel, potent intracellular modulation of vesicular transport that
warrants specific safety monitoring in systemic exposure scenarios.

This guide synthesizes the preclinical safety data, defining the compound's toxicological

boundaries, pharmacokinetic behavior, and experimental protocols for safety validation.

Compound Profile & Dual Mechanism of Action
Primary Antifungal Mechanism
Neticonazole functions as a classic imidazole, targeting the heme iron of the cytochrome

P450-dependent enzyme lanosterol 14

-demethylase (CYP51).

Action: Prevents the conversion of lanosterol to ergosterol.
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Consequence: Depletion of ergosterol impairs fungal cell membrane fluidity and integrity.[1]

Secondary Effect: Accumulation of toxic 14

-methylsterols leads to membrane dysfunction and growth arrest.

Novel Off-Target Mechanism: Exosome Inhibition
Recent preclinical studies (2018-2020) have re-characterized Neticonazole as a potent

inhibitor of exosome secretion in prostate cancer models (C4-2B cells). Unlike general

cytotoxicity, this effect is specific to the vesicular transport machinery.

Targets: Downregulation of Rab27a (docking), Alix (biogenesis), and nSMase2 (ceramide

biosynthesis).

Significance: This activity suggests potential repurposing utility in oncology but raises new

safety questions regarding long-term cellular signaling disruption if systemic levels rise.

Mechanistic Visualization
The following diagram illustrates the dual pathways of Neticonazole activity: the intended

fungal inhibition and the off-target mammalian modulation.
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Caption: Figure 1. Dual mechanism of action showing primary fungal CYP51 inhibition and

secondary mammalian exosome suppression.

Pharmacokinetics & Systemic Exposure (ADME)
For topical safety assessment, the critical parameter is the Dermal Absorption Ratio (DAR).

Neticonazole is designed for high retention in the stratum corneum with minimal systemic

uptake.

Parameter Profile Characteristics Safety Implication

Absorption

Low systemic bioavailability

(<5%) after topical application.

[2]

Minimizes risk of hepatic CYP

inhibition and systemic

endocrine disruption.

Distribution
High affinity for keratinized

tissues (skin, nails, hair).

Ensures therapeutic efficacy at

the site of infection without

systemic burden.

Metabolism

Hepatic (if absorbed). Subject

to extensive first-pass

metabolism.

Potential for drug-drug

interactions (DDIs) is low for

topical use but relevant if oral

ingestion occurs.

Excretion Biliary and renal.

No specific renal toxicity

concerns identified at

therapeutic doses.

Preclinical Toxicity Profile
Acute and Subchronic Toxicity
As an imidazole, Neticonazole shares the class profile of low acute toxicity.

LD50 (Rodent): While specific public LD50 values for SS717 are proprietary, structurally

related imidazoles (e.g., clotrimazole, miconazole) typically exhibit oral LD50 values >500

mg/kg in mice and rats.
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Target Organs: The liver is the primary target organ for systemic azole toxicity (hepatocellular

hypertrophy due to CYP induction).

Clinical Signs: At high systemic doses, signs include lethargy, ataxia, and piloerection.

Reproductive & Developmental Toxicity (Class Effect)
Warning: Azoles are known teratogens.

Mechanism: Inhibition of mammalian CYP enzymes involved in steroidogenesis (e.g., CYP19

aromatase, CYP17).

Observed Effects (Class): High systemic doses of azoles in rats have been linked to skeletal

abnormalities (cleft palate, rudimentary ribs) and embryolethality.

Neticonazole Specifics: Due to low dermal absorption, the risk is mitigated in topical use.

However, use during the first trimester of pregnancy is generally contraindicated or requires

a strict benefit/risk analysis.

Genotoxicity
Ames Test: Imidazoles generally test negative in the Salmonella typhimurium reverse

mutation assay.

Chromosomal Aberration: No evidence of clastogenicity in standard in vitro assays.

New Insight: The inhibition of exosome biogenesis suggests Neticonazole alters intercellular

communication, but this is a functional cellular change rather than a direct DNA-damaging

(mutagenic) event.

Local Tolerance (Dermal)
Irritation: Neticonazole is classified as a non-irritant to mild irritant.

Sensitization: Guinea pig maximization tests (GPMT) for similar imidazoles typically show

weak to no sensitization potential.

Experimental Protocols for Safety Validation
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Protocol A: In Vitro Exosome Inhibition Assay
Rationale: To validate the off-target effect on vesicular transport, crucial for assessing cellular

signaling safety.

Cell Culture: Culture C4-2B (prostate cancer) cells expressing CD63-GFP (exosome marker)

in RPMI-1640 media supplemented with 10% exosome-depleted FBS.

Treatment:

Seed cells at

cells/well in 384-well plates.

Treat with Neticonazole (0.1

M to 10

M) for 48 hours.

Control: DMSO (Vehicle) and Tipifarnib (Positive Control).

Quantification (NanoFACS):

Collect conditioned media.[3]

Stain with fluorescent anti-CD63 antibodies.

Analyze using high-sensitivity flow cytometry (e.g., Apogee A50) to count particles in the

30–150 nm range.

Western Blot Validation:

Lyse cells and immunoblot for Alix, Rab27a, and nSMase2.

Expected Result: Dose-dependent decrease in protein levels compared to Actin control.

Protocol B: Dermal Irritation Test (Rabbit Model - ISO
10993-10)
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Rationale: To confirm local tolerance for topical formulation.

Animals: 3 healthy New Zealand White rabbits.

Preparation: Clip fur from the dorsal area 24 hours prior to testing.

Application:

Apply 0.5 g of Neticonazole cream to a

cm gauze patch.

Apply to two sites: one intact skin, one abraded skin (optional, depending on regulatory

region).

Secure with semi-occlusive dressing for 4 hours.

Observation:

Remove patches and wash with lukewarm water.

Score for Erythema and Edema at 1, 24, 48, and 72 hours post-removal.

Scoring Scale: 0 (None) to 4 (Severe).

Calculation: Calculate the Primary Irritation Index (PII).

: Negligible Irritant.[4]

: Slight Irritant.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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